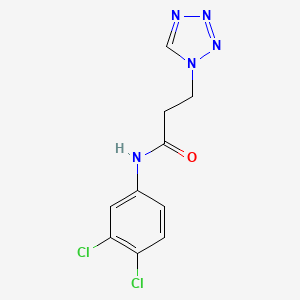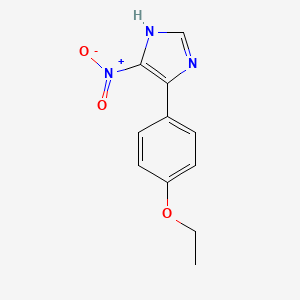![molecular formula C17H15ClN4O B6116727 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6116727.png)
5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrido[2,3-d]pyrimidin-4-one derivatives and has been shown to possess a high affinity for the cannabinoid CB1 receptor.
Wirkmechanismus
5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one acts as a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. By blocking the activity of this receptor, this compound is able to modulate these processes and has potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders, such as epilepsy, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in laboratory experiments include its high affinity for the cannabinoid CB1 receptor, its selective antagonist activity, and its potential therapeutic applications in various neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, including the development of new synthetic methods for its production, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the potential limitations and toxicity of this compound, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves several steps, starting from the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the corresponding enamine. This intermediate is then reacted with pyrrolidine and subsequently cyclized to form the pyrido[2,3-d]pyrimidin-4-one ring system. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of the cannabinoid CB1 receptor, which is widely distributed in the central nervous system and plays an important role in various physiological processes.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHZEYYOVXBBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-{[2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B6116650.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6116656.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6116661.png)

![2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine](/img/structure/B6116667.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6116684.png)

![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6116721.png)
![phenyl(1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanone](/img/structure/B6116722.png)
![3-{1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinyl}-1-propanol](/img/structure/B6116732.png)
![8-phenyl-6,7,8,15-tetrahydro-5H-benzo[6',7']cyclohepta[1',2':4,5]pyrimido[1,2-a]benzimidazole](/img/structure/B6116739.png)
![5-{[1-(2-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B6116754.png)
![1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116757.png)
